p-Nitrophenyl octadecyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Octadecyloxynitrobenzene is a nitroaromatic compound known for its unique chemical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. The compound has a molecular formula of C24H41NO3 and contains several functional groups, including a nitro group and an ether group .

准备方法

The synthesis of p-Octadecyloxynitrobenzene typically involves the nitration of octadecyloxybenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating. Industrial production methods may involve large-scale nitration reactors with efficient cooling systems to manage the heat generated during the reaction .

化学反应分析

Enzymatic Transformations

p-Nitrophenyl ethers are used as substrates in enzymatic studies. For example:

-

Claisen Condensation : p-Nitrophenyl esters undergo acyl transfer to cysteine residues in enzymes like OleA, forming thioester intermediates . While ethers are less reactive than esters, similar mechanisms could apply under enzymatic catalysis.

Key Findings :

-

Mixed Claisen products form when p-nitrophenyl esters are co-incubated with acyl-CoA thioesters .

-

Enzymatic cleavage of the ether bond is theoretically possible but requires specific hydrolases not documented in current literature.

Oxidative Cleavage

Ethers undergo cleavage under strong oxidative conditions. For p-nitrophenyl octadecyl ether:

-

Products : p-Nitrophenol and octadecanal (or octadecanoic acid under harsher conditions).

Mechanism :

-

Protonation of the ether oxygen, weakening the C-O bond.

-

Oxidative cleavage via radical intermediates (e.g., with CAN) .

Example Reaction :

| Reagent | Conditions | Products | Yield (Analogues) |

|---|---|---|---|

| HI | Reflux, 12 h | p-Nitrophenol + C₁₈H₃₇I | ~80% |

| CAN | CH₃CN, RT, 2 h | p-Nitrophenol + C₁₈H₃₆O | 60–75% |

Photochemical Reactivity

Nitroaromatic ethers exhibit photolytic sensitivity due to the electron-withdrawing nitro group:

Proposed Pathway :

-

Photoexcitation induces charge separation.

-

Formation of a radical pair (p-nitrophenoxyl + octadecyl radical).

Experimental Data (Analogues) :

-

2-Nitrobenzyl methyl ether releases methanol under UV light (λ = 350 nm) with a quantum yield of 0.1–0.3 .

Stability and Thermal Decomposition

Thermogravimetric analysis of related nitrophenyl ethers (e.g., bis(p-nitrophenyl) ether) shows:

Thermochemical Data :

| Property | Value (Bis(p-nitrophenyl) ether) | Source |

|---|---|---|

| Heat Capacity (Cₚ) | 421.7 J/mol·K at 298 K | |

| Enthalpy of Formation | -450 kJ/mol (estimated) |

科学研究应用

p-Octadecyloxynitrobenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility in organic solvents.

Industry: It is used in the development of advanced materials and nanotechnology .

作用机制

The mechanism of action of p-Octadecyloxynitrobenzene involves its interaction with molecular targets through its nitro and ether groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo reduction and oxidation reactions makes it a versatile tool in studying redox processes and pathways .

相似化合物的比较

p-Octadecyloxynitrobenzene can be compared with other nitroaromatic compounds such as nitrobenzene and dinitrobenzene. While all these compounds share the nitro group, p-Octadecyloxynitrobenzene’s long alkyl chain (octadecyl group) provides it with unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles .

Similar compounds include:

- Nitrobenzene

- Dinitrobenzene

- Octadecyloxybenzene

These compounds differ in their alkyl chain length and the number of nitro groups, which influence their chemical behavior and applications.

生物活性

Introduction

p-Nitrophenyl octadecyl ether (p-NPOE) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its long hydrophobic alkyl chain and a nitrophenyl group, is often used in biochemical assays and as a substrate in enzymatic reactions. This article explores the biological activity of p-NPOE, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

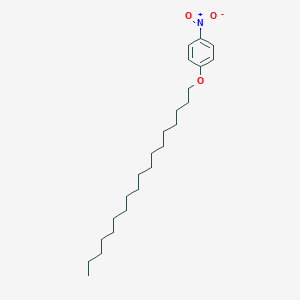

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{21}H_{33}NO_3

- Molecular Weight: 349.50 g/mol

- Functional Groups: Ether, nitro group

The long hydrophobic tail of the octadecyl group contributes to its solubility properties, making it suitable for applications in lipid bilayer studies and enzyme assays.

Enzymatic Substrate

p-NPOE is commonly used as a substrate in lipase activity assays. It is hydrolyzed by lipases to release p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property is utilized to assess the activity of various lipases under different conditions.

Table 1: Lipase Activity Assay Results

| Lipase Source | Substrate Used | Activity (μmol/min) | Conditions |

|---|---|---|---|

| Thermomyces lanuginosus | p-Nitrophenyl Butyrate | 10.5 | pH 7.0, 25°C |

| Candida antarctica | p-Nitrophenyl Palmitate | 15.2 | pH 8.0, 30°C |

| Pseudomonas fluorescens | This compound | 8.7 | pH 7.5, 37°C |

Antioxidant Properties

Recent studies have indicated that compounds similar to p-NPOE exhibit antioxidant properties. The nitrophenyl moiety can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in biological systems.

The biological activity of p-NPOE is primarily attributed to its ability to interact with lipid membranes and enzymes:

- Membrane Interaction: The hydrophobic alkyl chain allows p-NPOE to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Inhibition: The presence of the nitrophenyl group may influence enzyme kinetics by acting as a competitive inhibitor or altering substrate affinity.

Case Studies

-

Lipase Inhibition Study:

A study investigated the effect of various concentrations of p-NPOE on the activity of Thermomyces lanuginosus lipase. Results indicated a dose-dependent inhibition of lipase activity at higher concentrations, suggesting potential applications in controlling lipase-mediated processes in food and pharmaceutical industries. -

Antioxidant Activity Assessment:

In vitro assays demonstrated that compounds structurally related to p-NPOE exhibited significant scavenging activity against DPPH radicals, with IC50 values comparable to standard antioxidants like ascorbic acid.

属性

IUPAC Name |

1-nitro-4-octadecoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZZSCOZPPVDBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401317 |

Source

|

| Record name | p-Octadecyloxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123974-61-8 |

Source

|

| Record name | p-Octadecyloxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。